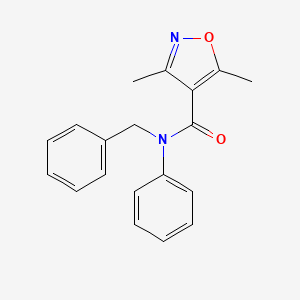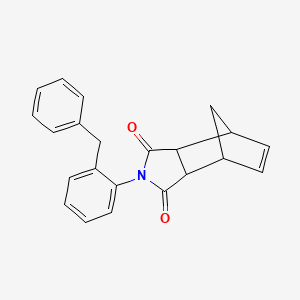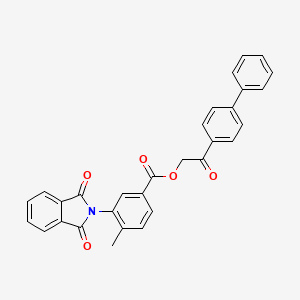![molecular formula C16H17ClN2O2 B4773385 [5-(3-Chlorophenyl)-1,2-oxazol-3-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B4773385.png)
[5-(3-Chlorophenyl)-1,2-oxazol-3-yl]-(4-methylpiperidin-1-yl)methanone
描述
[5-(3-Chlorophenyl)-1,2-oxazol-3-yl]-(4-methylpiperidin-1-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, an oxazole ring, and a piperidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3-Chlorophenyl)-1,2-oxazol-3-yl]-(4-methylpiperidin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a chlorinated aromatic compound.
Attachment of the Piperidine Moiety: The piperidine moiety can be attached through a nucleophilic substitution reaction involving a piperidine derivative and an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the oxazole ring, potentially leading to the formation of reduced oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
科学研究应用
Chemistry
In chemistry, [5-(3-Chlorophenyl)-1,2-oxazol-3-yl]-(4-methylpiperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it can interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds. Its versatility and reactivity make it a valuable tool in industrial chemistry.
作用机制
The mechanism of action of [5-(3-Chlorophenyl)-1,2-oxazol-3-yl]-(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- [5-(3-Bromophenyl)-1,2-oxazol-3-yl]-(4-methylpiperidin-1-yl)methanone
- [5-(3-Fluorophenyl)-1,2-oxazol-3-yl]-(4-methylpiperidin-1-yl)methanone
- [5-(3-Methylphenyl)-1,2-oxazol-3-yl]-(4-methylpiperidin-1-yl)methanone
Uniqueness
Compared to similar compounds, [5-(3-Chlorophenyl)-1,2-oxazol-3-yl]-(4-methylpiperidin-1-yl)methanone is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound can lead to distinct interactions with molecular targets, making it a valuable compound for various applications.
属性
IUPAC Name |
[5-(3-chlorophenyl)-1,2-oxazol-3-yl]-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-11-5-7-19(8-6-11)16(20)14-10-15(21-18-14)12-3-2-4-13(17)9-12/h2-4,9-11H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPRKGIZADRHOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NOC(=C2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B4773314.png)


![3-{5-[(4-chlorophenyl)thio]-2-furyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4773352.png)
![N'-[4-(1,3-benzodioxol-5-yloxy)phenyl]-N,N-dimethylsulfamide](/img/structure/B4773356.png)
![N~1~-(4-{[(4-Methoxy-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4773362.png)

![9-(1-ethyl-3-methylpyrazol-4-yl)-13-[5-[(4-propylphenoxy)methyl]furan-2-yl]-2,12,14,15,17-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,16-hexaene](/img/structure/B4773370.png)
![N-(2-chlorophenyl)-2-[(2-hydroxyethyl)thio]acetamide](/img/structure/B4773377.png)


![2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4773400.png)
![(4-chloro-2-methylphenyl){1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B4773401.png)
![2-(3,4-dimethoxyphenyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4773405.png)
